methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazine ring: This step typically involves the use of pyrazine derivatives and coupling reactions.
Attachment of the prop-2-en-1-yl group: This can be done through alkylation reactions using suitable alkylating agents.
Formation of the sulfanylacetyl group:
Final coupling with methyl 4-aminobenzoate: This step involves the formation of an amide bond under appropriate coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(prop-2-yn-1-yl)benzoate
- Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
Uniqueness
Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of a triazole ring, pyrazine ring, and sulfanylacetyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Biological Activity
Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that exhibits diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of the pyrazine moiety further enhances its biological profile. The structural formula can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrazines often exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 10 to 50 µg/mL against various strains of bacteria .
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through in vitro studies using peripheral blood mononuclear cells (PBMCs). In these studies, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at concentrations of 50 µg/mL, it inhibited TNF-α production by approximately 44% to 60%, indicating a strong anti-inflammatory effect .
3. Anticancer Activity
Preliminary investigations into the anticancer properties have shown that similar triazole derivatives can induce apoptosis in cancer cell lines. One study highlighted that specific modifications in the triazole structure could enhance cytotoxicity against various cancer types. The presence of the pyrazine group is believed to play a role in this activity by interacting with cellular targets involved in cancer progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and tested their efficacy against Mycobacterium tuberculosis (Mtb). Among these derivatives, those resembling this compound showed promising results with MIC values below 21.25 µM for some compounds . This suggests potential for further development as antitubercular agents.
Case Study 2: Anti-inflammatory Response
In another investigation focusing on anti-inflammatory properties, compounds structurally related to methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetyl)amino]benzoate were tested in LPS-stimulated PBMC cultures. The results indicated a significant reduction in cytokine release compared to controls, supporting its potential use in treating inflammatory diseases .
Properties
Molecular Formula |
C19H18N6O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N6O3S/c1-3-10-25-17(15-11-20-8-9-21-15)23-24-19(25)29-12-16(26)22-14-6-4-13(5-7-14)18(27)28-2/h3-9,11H,1,10,12H2,2H3,(H,22,26) |
InChI Key |
NPKHTHNURIABNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Origin of Product |
United States |
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